Amfecloral

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

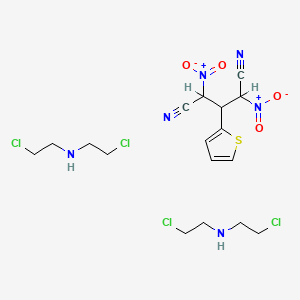

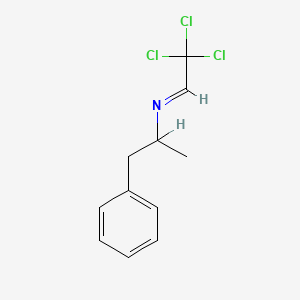

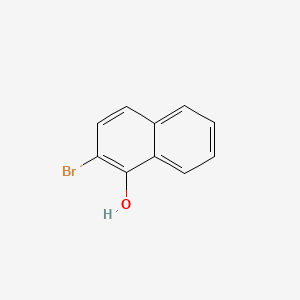

Amfecloral is a member of amphetamines.

Amfecloral is a stimulant drug of the phenethylamine and amphetamine chemical classes. For a short period of time, it was available under the brand Acutran and indicated as an appetite suppressant, but this product no longer exists. It acts as a prodrug which splits to form amphetamine and chloral hydrate, similarly to clobenzorex and related compounds, except that the N-substituent, in this case, yields a compound that is active in its own right. The chloral hydrate metabolite is a gabaminergic sedative/hypnotic, and would in theory counteract some of the stimulant effects of the amphetamine metabolite. This would produce an effect similar to the amphetamine/barbiturate combinations previously used in psychiatric medications.

Wissenschaftliche Forschungsanwendungen

Thin-Film Transistor Devices

Amfecloral is relevant in the field of thin-film transistor (TFT) research, particularly involving amorphous oxide semiconductors (AOS). These materials are crucial for the development of advanced display technologies like active matrix liquid crystal displays (AMLCD) and active matrix organic light emitting diode (AMOLED) displays. Research highlights the enhancement of electrical performance through various methods such as adopting specific device structures, combining oxide semiconductor materials, and selecting appropriate gate dielectrics and electrode metals (Park, Maeng, Kim, & Park, 2012).

Green Hydrogen Production and Cancer Therapy

Amfecloral has potential applications in the large-scale production of 'green hydrogen' from water. Moreover, its use in multiferroic BiFeO3 indicates its potential in cancer therapy applications. This underscores the material's role in both sustainable energy solutions and medical advancements (Amdouni, 2023).

Pharmacogenetics and Drug Development

In the context of drug development, amfecloral's relevance lies in the area of pharmacogenetics and pharmacogenomics. It is part of the exploratory investigations into RNA expression patterns and DNA sequences in the preclinical and clinical phases of drug development. This research helps in understanding how genetic variations influence drug responses, thereby contributing to personalized medicine (Lesko et al., 2003).

Additive Manufacturing in Electrochemical Labs

Additive manufacturing (AM) techniques are increasingly used in electrochemical research, where amfecloral might play a role. AM offers advantages in producing complex features with low wastage and rapid prototyping capabilities. It is particularly beneficial in the development of electrodes and electrochemical cells (Whittingham et al., 2021).

Reproducibility in Biomedical Research

The role of amfecloral in biomedical research, particularly in enhancing reproducibility, is significant. Ensuring the reproducibility of results in preclinical studies is critical for the reliability and credibility of biomedical research. This aspect is vital for building a trustworthy body of knowledge to improve human health (Freedman, Venugopalan, & Wisman, 2017).

Eigenschaften

CAS-Nummer |

5581-35-1 |

|---|---|

Produktname |

Amfecloral |

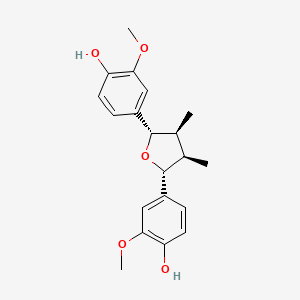

Molekularformel |

C11H12Cl3N |

Molekulargewicht |

264.6 g/mol |

IUPAC-Name |

2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |

InChI |

InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

InChI-Schlüssel |

VBZDETYCYXPOAK-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

Kanonische SMILES |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

Andere CAS-Nummern |

25394-63-2 71528-69-3 5581-35-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

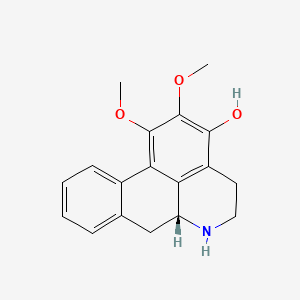

![6-[4-(2-methoxyanilino)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194122.png)

![6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1194142.png)

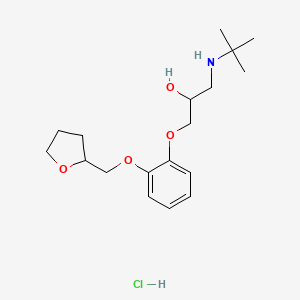

![3-[(2,6-Dideoxy-3-o-methylhexopyranosyl)oxy]-14,19-dihydroxycard-20(22)-enolide](/img/structure/B1194143.png)